2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-[3-(trifluoromethyl)benzyl]propanamide
Description
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Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O3S/c24-23(25,26)18-5-3-4-16(12-18)14-28-22(30)21(29-8-10-33(31,32)11-9-29)13-17-15-27-20-7-2-1-6-19(17)20/h1-7,12,15,21,27H,8-11,13-14H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZGNULXZGMKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CC2=CNC3=CC=CC=C32)C(=O)NCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501117665 | |
| Record name | α-(1,1-Dioxido-4-thiomorpholinyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-indole-3-propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478040-94-7 | |
| Record name | α-(1,1-Dioxido-4-thiomorpholinyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-indole-3-propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478040-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(1,1-Dioxido-4-thiomorpholinyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-indole-3-propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-[3-(trifluoromethyl)benzyl]propanamide is a novel thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 508.51 g/mol. The structure includes a thiazolidinone ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds structurally similar to the target compound have shown significant inhibition against various cancer cell lines:
- In vitro Studies : A study reported that thiazolidinone derivatives exhibited remarkable activity against leukemia (MOLT-4) and CNS cancer cell lines (SF-295), with inhibition rates reaching up to 84.19% and 72.11%, respectively .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation . Thiazolidinones have also been found to inhibit key enzymes involved in cancer progression.
Antioxidant Activity
Thiazolidinone derivatives have demonstrated antioxidant properties, which contribute to their therapeutic potential. They can scavenge free radicals and reduce oxidative stress, which is often linked to cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones can be significantly influenced by modifications at various positions on the ring structure:
- Position 2 Modifications : Substituents at this position can enhance anticancer activity by improving binding affinity to biological targets.
- Position 3 and 5 Modifications : These positions are crucial for maintaining the structural integrity required for bioactivity. For example, introducing bulky groups at these positions has been shown to enhance lipophilicity, improving cellular uptake .
Data Tables
| Activity | Cell Line | Inhibition (%) | Reference |
|---|---|---|---|
| Anticancer | MOLT-4 | 84.19 | |
| Anticancer | SF-295 | 72.11 | |
| Antioxidant | Various | Varies |
Case Studies
- Case Study on Anticancer Efficacy : A research team synthesized several thiazolidinone derivatives and evaluated their efficacy against a panel of cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers. The most potent derivative demonstrated an IC50 value in the low micromolar range, indicating strong cytotoxic effects .
- Mechanistic Insights : Another study explored the mechanism by which these compounds induce apoptosis in cancer cells, revealing that they activate caspase pathways and lead to mitochondrial dysfunction, a hallmark of cancer cell death .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
